1H-Pyrrole, 2,3,5-tribromo-
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Overview
Description
1H-Pyrrole, 2,3,5-tribromo- is a brominated derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 2,3,5-tribromo- can be synthesized through the bromination of pyrrole. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, and 5 positions .
Industrial Production Methods: Industrial production of 1H-Pyrrole, 2,3,5-tribromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 2,3,5-tribromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated pyrrole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrroles, while oxidation and reduction reactions can produce different brominated or de-brominated derivatives .
Scientific Research Applications
1H-Pyrrole, 2,3,5-tribromo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,3,5-tribromo- involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
- 1H-Pyrrole, 2,3,4,5-tetrabromo-
- 1H-Pyrrole, 2,3,5-tribromo-1-phenyl-
- This compound1-methyl-
Uniqueness: 1H-Pyrrole, 2,3,5-tribromo- is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other brominated pyrroles. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
77124-07-3 |
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Molecular Formula |
C4H2Br3N |
Molecular Weight |
303.78 g/mol |
IUPAC Name |
2,3,5-tribromo-1H-pyrrole |
InChI |
InChI=1S/C4H2Br3N/c5-2-1-3(6)8-4(2)7/h1,8H |
InChI Key |
MEPHPIGDGLIMFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1Br)Br)Br |
Origin of Product |
United States |
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